

2,6-Dimethyl-4-nitropyridine 1-oxide spectroscopic data (NMR, IR)

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitropyridine 1-oxide

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,6-Dimethyl-4-nitropyridine 1-oxide**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2,6-dimethyl-4-nitropyridine 1-oxide** (CAS No: 4808-64-4), a key intermediate in pharmaceutical synthesis.^{[1][2][3]} Tailored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for sample analysis and data interpretation. We will explore the expected spectral features based on the molecule's unique structure, detail robust experimental protocols, and present data in a clear, accessible format.

Introduction: The Molecular Context

2,6-Dimethyl-4-nitropyridine 1-oxide, with the molecular formula $C_7H_8N_2O_3$, is a substituted pyridine N-oxide.^[4] Its structure is characterized by a pyridine ring functionalized with two methyl groups at positions 2 and 6, a nitro group at position 4, and an N-oxide moiety. This specific arrangement of electron-donating methyl groups and the strongly electron-withdrawing nitro and N-oxide groups creates a distinct electronic environment that profoundly influences its spectroscopic properties. Understanding these properties is critical for reaction monitoring,

quality control, and characterization in synthetic chemistry. A common synthesis route involves the nitration of 2,6-lutidine-N-oxide using a mixture of nitric acid and sulfuric acid.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of **2,6-dimethyl-4-nitropyridine 1-oxide**. The introduction of the N-oxide functionality typically leads to a downfield shift for adjacent proton and carbon nuclei compared to the parent amine.[5]

¹H NMR Spectroscopy

Causality Behind Expected Spectrum: The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two methyl groups at the C2 and C6 positions are chemically equivalent, as are the two protons on the aromatic ring at C3 and C5.

- Methyl Protons (C2-CH₃, C6-CH₃): These six protons are equivalent and will appear as a single, sharp singlet. The N-oxide group will cause a downfield shift compared to 2,6-lutidine itself.
- Aromatic Protons (C3-H, C5-H): These two protons are also equivalent and will appear as a singlet. Their chemical shift will be significantly influenced by the strong electron-withdrawing effects of both the adjacent N-oxide and the para-nitro group, resulting in a substantial downfield shift into the aromatic region.

Predicted ¹H NMR Data Table 1: Predicted ¹H NMR Spectroscopic Data for **2,6-Dimethyl-4-nitropyridine 1-oxide**.

| Protons | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration |
|---|--|--------------|-------------|
| C2-CH ₃ , C6-CH ₃ | ~2.6 | Singlet | 6H |
| C3-H, C5-H | ~8.2 | Singlet | 2H |

Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Causality Behind Expected Spectrum: The symmetry of the molecule reduces the number of unique signals in the ¹³C NMR spectrum to four distinct peaks.

- Methyl Carbons (C2-CH₃, C6-CH₃): A single signal for the two equivalent methyl carbons.
- Aromatic Carbons (C2, C6): A single signal for the two equivalent carbons bearing the methyl groups. These are shifted downfield due to their attachment to the nitrogen of the N-oxide.
- Aromatic Carbons (C3, C5): A single signal for the two equivalent C-H carbons.
- Aromatic Carbon (C4): A single, distinct signal for the carbon atom attached to the nitro group. This carbon is expected to be significantly deshielded.

Predicted ¹³C NMR Data Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,6-Dimethyl-4-nitropyridine 1-oxide**.

| Carbon Atom | Predicted Chemical Shift (δ , ppm) |
|---|--|
| C2-CH ₃ , C6-CH ₃ | ~18 |
| C3, C5 | ~120 |
| C2, C6 | ~149 |
| C4 | ~145 |

Note: Predicted shifts are relative to TMS in CDCl₃. Data for similar compounds, such as 4-methylpyridine N-oxide, show aromatic carbons in the 126-138 ppm range.[\[6\]](#)

Experimental Protocol: NMR Spectrum Acquisition

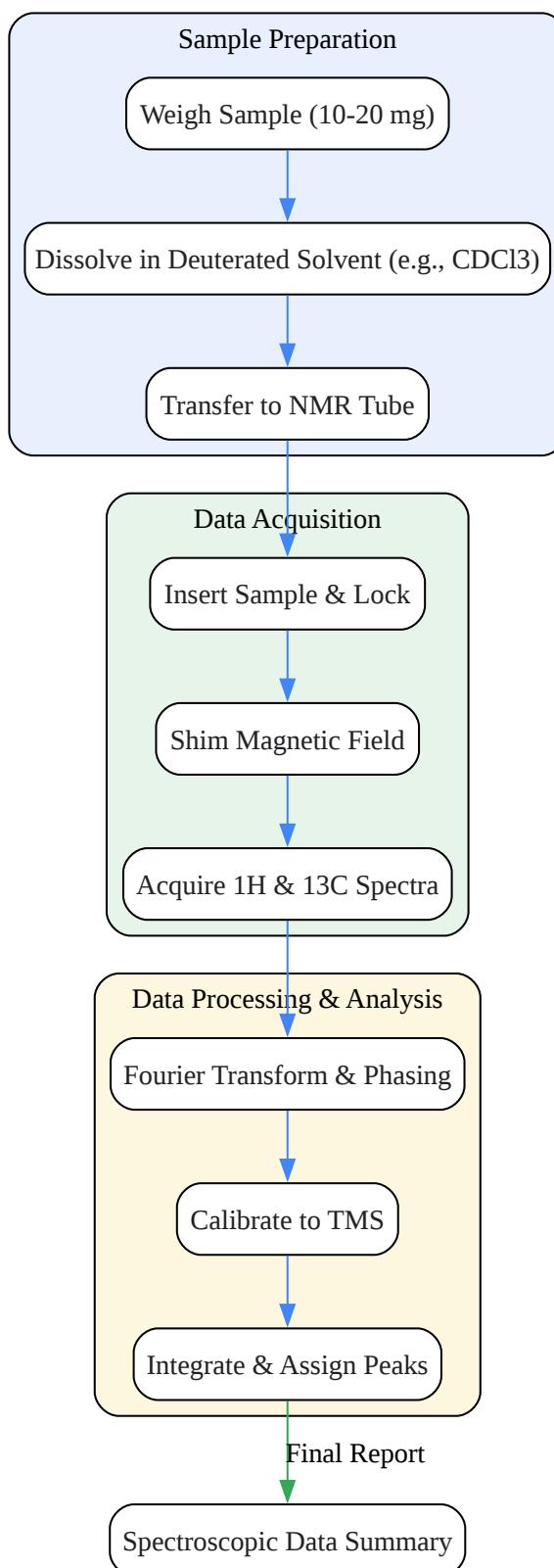
This protocol ensures a self-validating system for obtaining high-resolution NMR data.

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **2,6-dimethyl-4-nitropyridine 1-oxide** sample.

- Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.^[7] Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform a baseline correction.
 - Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum accordingly.
 - Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.

Workflow for NMR Analysis

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Caption: General workflow for NMR sample preparation, acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.^[8] The spectrum of **2,6-dimethyl-4-nitropyridine 1-oxide** is expected to be dominated by strong absorptions from the N-oxide and nitro groups.

Causality Behind Key Vibrational Modes:

- N-O Stretch: The N^+-O^- bond in pyridine N-oxides gives rise to a characteristic, strong vibration. This band is a key diagnostic feature for confirming the N-oxidation of the pyridine ring.^[5]
- NO_2 Stretches: The nitro group will exhibit two distinct, strong stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
- C-H Stretches: Signals corresponding to aromatic C-H stretching will appear above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm^{-1} .
- Aromatic Ring Vibrations: $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations within the pyridine ring will produce a series of bands in the $1600\text{--}1400 \text{ cm}^{-1}$ region.

A theoretical study using Density Functional Theory (DFT) has calculated the vibrational frequencies for this molecule, showing good agreement with experimental results.^{[9][10]}

Characteristic IR Absorption Data Table 3: Characteristic IR Frequencies for **2,6-Dimethyl-4-nitropyridine 1-oxide**.

| Vibrational Mode | Predicted Frequency (cm ⁻¹) | Intensity |
|------------------------------------|---|---------------|
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| NO ₂ Asymmetric Stretch | ~1530 | Strong |
| Aromatic C=C, C=N Stretches | 1600-1450 | Medium-Strong |
| NO ₂ Symmetric Stretch | ~1350 | Strong |
| N-O Stretch | ~1250 | Strong |

Note: Frequencies are approximate and can be influenced by the sampling method (e.g., KBr, Nujol).

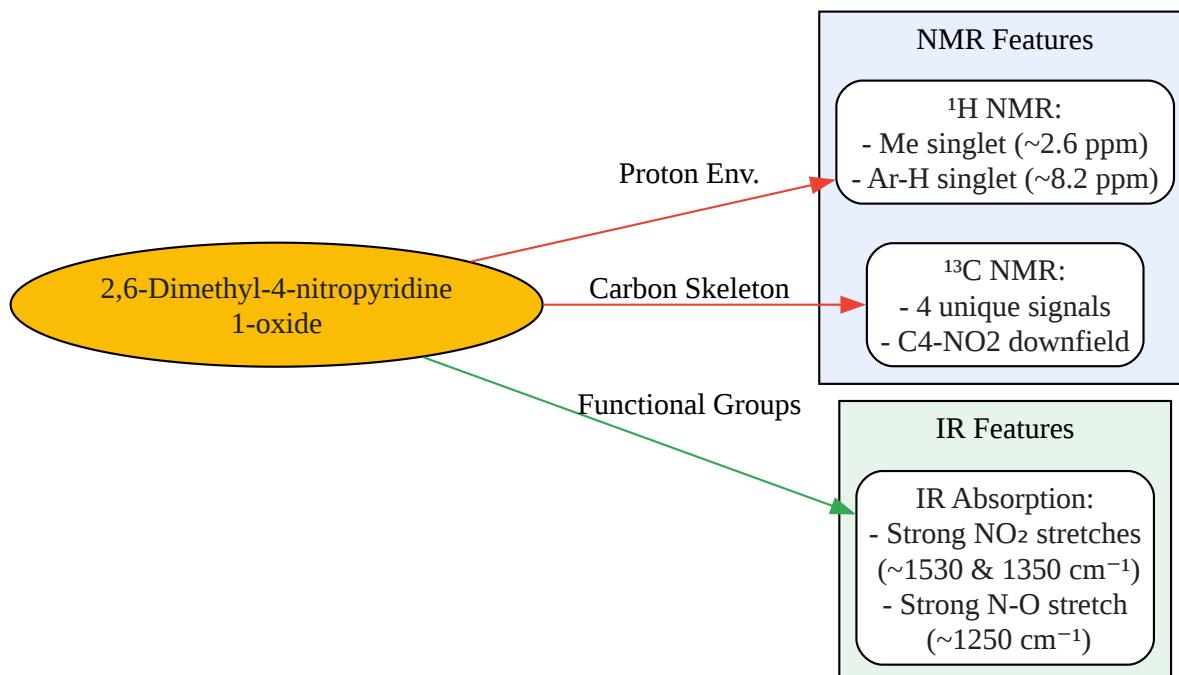
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common and reliable method for analyzing solid organic compounds.[\[11\]](#)[\[12\]](#)

- Sample Preparation:
 - Gently grind ~1-2 mg of the **2,6-dimethyl-4-nitropyridine 1-oxide** sample into a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry, IR-grade KBr powder to the mortar.[\[11\]](#)
 - Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering.[\[13\]](#)
- Pellet Formation:
 - Transfer the powder mixture into a pellet die.

- Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to correct for atmospheric H₂O and CO₂.
 - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks corresponding to the key functional groups.

Diagram of Key Spectroscopic Features



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Caption: Logical relationship between molecular structure and key NMR/IR features.

Conclusion

The spectroscopic characterization of **2,6-dimethyl-4-nitropyridine 1-oxide** by NMR and IR provides unambiguous confirmation of its structure. The ¹H and ¹³C NMR spectra are defined by the molecule's symmetry, showing a limited number of distinct signals whose chemical shifts are heavily influenced by the electron-withdrawing nitro and N-oxide groups. The IR spectrum provides definitive evidence for these key functional groups, with strong, characteristic absorbances for the N-O and NO₂ moieties. The protocols and data presented in this guide offer a robust framework for the analysis of this important chemical intermediate, ensuring accuracy and reliability in research and development settings.

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